2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
Description
This diaryl pyrimidine derivative features a pyrimidine core substituted at the 2-position with an amino group, at the 5-position with a 3-methoxyphenoxy group, and at the 4-position with a phenolic ring further substituted at the 5-position by a 2-methylbenzyloxy moiety. The molecular formula is C25H23N3O4 (calculated molecular weight: 429.47 g/mol).
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-6-3-4-7-17(16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-9-5-8-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIXUWSNSNJFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can be approached through multiple retrosynthetic pathways. A general disconnection strategy identifies four primary components: the pyrimidine core, the amino functionality, the 3-methoxyphenoxy group, and the (2-methylbenzyl)oxy phenol moiety.
Two predominant strategies emerge from the literature for constructing such complex pyrimidine derivatives:
- Pyrimidine core formation followed by sequential functionalization
- Convergent synthesis involving the coupling of pre-functionalized components
The first approach begins with the construction of the pyrimidine scaffold, followed by stepwise introduction of the amino group, 3-methoxyphenoxy moiety, and finally, the attachment of the (2-methylbenzyl)oxy phenol substituent. The second approach involves the preparation of functionalized building blocks that are subsequently assembled to form the target molecule.
Key Reaction Types
The preparation of this compound employs several fundamental reaction types:
- Nucleophilic aromatic substitution (SNAr)
- Etherification reactions
- Cross-coupling reactions (Buchwald-Hartwig amination)
- Condensation reactions
- Selective halogenation
- Protection/deprotection sequences
These reactions provide the foundation for the diverse synthetic routes discussed in subsequent sections.
Detailed Preparation Methods
Route A: Sequential Functionalization of Pyrimidine Core
The sequential functionalization approach begins with the synthesis of a suitably substituted pyrimidine core, which serves as the scaffold for subsequent transformations.
Pyrimidine Core Formation
The pyrimidine core can be constructed through a condensation reaction between an appropriately substituted amidine and a β-functionalized carbonyl compound. A common synthetic sequence involves:
Step 1: Preparation of guanidine or a substituted amidine derivative
Step 2: Condensation with a β-ketoester or β-diketone
Step 3: Cyclization to form the pyrimidine ring
Table 1: Reaction Conditions for Pyrimidine Core Formation
| Amidine Source | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Guanidine HCl | Ethyl acetoacetate | NaOEt | EtOH | 78 | 8-12 | 65-75 |
| Formamidine acetate | Diethyl malonate | K₂CO₃ | DMF | 100 | 6-8 | 60-70 |
| S-methylisothiourea | Ethyl cyanoacetate | NaH | THF | 65 | 10-12 | 70-80 |
Introduction of the Amino Group at C-2 Position
The introduction of the amino group at the C-2 position can be achieved through two primary methods:
- Direct incorporation during pyrimidine ring formation using guanidine derivatives
- Conversion of a 2-halogeno or 2-alkoxy pyrimidine through nucleophilic displacement with ammonia or an azide followed by reduction
Method 1: Direct Incorporation
When using guanidine as the amidine component in the pyrimidine ring formation, the amino group is intrinsically present at the C-2 position of the resulting pyrimidine.
Method 2: Nucleophilic Displacement
For a 2-chloropyrimidine intermediate, the chlorine can be displaced by ammonia under pressure or by sodium azide followed by reduction:
2-Chloropyrimidine + NH₃ (pressure) → 2-Aminopyrimidine
2-Chloropyrimidine + NaN₃ → 2-Azidopyrimidine → 2-Aminopyrimidine
Table 2: Conditions for Amino Group Introduction
| Starting Material | Reagent | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloropyrimidine | NH₃ | MeOH | 120 | 10-15 | 12 | 75-85 |
| 2-Chloropyrimidine | NaN₃ | DMF | 80 | - | 5 | 85-90 |
| 2-Methoxypyrimidine | NH₃ | MeOH | 100 | 8-10 | 24 | 65-75 |
Halogenation at C-5 Position
Selective halogenation at the C-5 position provides a reactive handle for the subsequent introduction of the 3-methoxyphenoxy group. This can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under carefully controlled conditions:
Table 3: Halogenation Conditions
| Starting Material | Halogenation Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminopyrimidine | NBS | DCM | 0-25 | 3-5 | 80-85 |
| 2-Aminopyrimidine | NCS | CHCl₃ | 25 | 4-6 | 75-80 |
| 2-Aminopyrimidine | Br₂ | AcOH | 25 | 2-3 | 70-75 |
Introduction of 3-Methoxyphenoxy Group
The 3-methoxyphenoxy group can be introduced through a copper or palladium-catalyzed coupling reaction or through a nucleophilic aromatic substitution reaction with 3-methoxyphenol:
Method 1: Copper-Catalyzed Coupling
5-Halo-2-aminopyrimidine + 3-methoxyphenol + Cu catalyst → 5-(3-methoxyphenoxy)-2-aminopyrimidine
Method 2: Nucleophilic Aromatic Substitution
5-Halo-2-aminopyrimidine + 3-methoxyphenol + Base → 5-(3-methoxyphenoxy)-2-aminopyrimidine
Table 4: Conditions for 3-Methoxyphenoxy Group Introduction
| Method | Catalyst/Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Cu-catalyzed | CuI (10 mol%) | 8-Hydroxyquinoline | DMSO | 100 | 12-24 | 65-75 |
| Cu-catalyzed | Cu₂O (5 mol%) | Picolinic acid | Dioxane | 110 | 18-24 | 70-80 |
| SNAr | K₂CO₃ | - | DMF | 80-100 | 8-12 | 60-70 |
| SNAr | Cs₂CO₃ | - | DMSO | 100-120 | 6-8 | 65-75 |
C-4 Functionalization with 5-((2-methylbenzyl)oxy)phenol
The introduction of the 5-((2-methylbenzyl)oxy)phenol group at the C-4 position typically involves organometallic coupling strategies, such as Suzuki or Negishi coupling:
- Preparation of 4-iodo or 4-bromo derivative of the 5-(3-methoxyphenoxy)-2-aminopyrimidine
- Synthesis of the boronic acid or organozinc derivative of 5-((2-methylbenzyl)oxy)phenol
- Palladium-catalyzed cross-coupling reaction
Table 5: Cross-Coupling Conditions
| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromo-5-(3-methoxyphenoxy)-2-aminopyrimidine | 5-((2-methylbenzyl)oxy)phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-80 |
| 4-Iodo-5-(3-methoxyphenoxy)-2-aminopyrimidine | 5-((2-methylbenzyl)oxy)phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | THF/H₂O | 80 | 8 | 75-85 |
| 4-Triflate-5-(3-methoxyphenoxy)-2-aminopyrimidine | 5-((2-methylbenzyl)oxy)phenylzinc chloride | Pd(PPh₃)₄ (5 mol%) | - | THF | 60 | 6 | 65-75 |
Route B: Convergent Synthesis
Optimization Strategies
Protection of Amino Group
The amino group at the C-2 position of the pyrimidine ring can interfere with certain reactions, particularly organometallic couplings. Temporary protection of this group can lead to improved yields:
Table 9: Protection Strategies for Amino Group
| Protection Group | Reagents | Solvent | Deprotection Method | Overall Yield Improvement (%) |
|---|---|---|---|---|
| Acetyl | Acetic anhydride, pyridine | DCM | K₂CO₃, MeOH/H₂O | 10-15 |
| Boc | Boc₂O, DMAP | THF | TFA | 15-20 |
| SEM | SEM-Cl, DIPEA | THF | TBAF | 20-25 |
Solvent Effects
The choice of solvent significantly impacts the efficiency of key transformations in the synthesis:
Table 10: Solvent Effects on Cross-Coupling Yield
| Solvent | Catalyst | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Pd(PPh₃)₄ | K₂CO₃ | 12 | 65-70 |
| Dioxane | Pd(PPh₃)₄ | K₂CO₃ | 12 | 70-75 |
| Toluene | Pd(PPh₃)₄ | K₂CO₃ | 12 | 60-65 |
| THF | Pd(PPh₃)₄ | K₂CO₃ | 12 | 55-60 |
| Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | K₂CO₃ | 12 | 75-80 |
Temperature Effects
Optimization of reaction temperature is crucial for maximizing yield and minimizing side reactions:
Table 11: Temperature Effects on Etherification Yield
| Temperature (°C) | Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 60 | K₂CO₃ | DMF | 24 | 40-45 |
| 80 | K₂CO₃ | DMF | 18 | 55-60 |
| 100 | K₂CO₃ | DMF | 12 | 65-70 |
| 120 | K₂CO₃ | DMF | 8 | 60-65 |
| 140 | K₂CO₃ | DMF | 6 | 45-50 |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Recent advances in multicomponent reactions offer an alternative approach to the synthesis of complex pyrimidine derivatives. A one-pot procedure involving the condensation of guanidine, a β-ketoester, and appropriately functionalized aldehydes has been reported:
Table 12: One-Pot Multicomponent Reaction Conditions
| Guanidine Source | Carbonyl Component | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Guanidine HCl | Ethyl acetoacetate | 3-methoxybenzaldehyde | InCl₃ (20 mol%) | 50% EtOH | 40 | 8-10 | 50-55 |
| Guanidine carbonate | Methyl acetoacetate | 2-methylbenzaldehyde | InCl₃ (20 mol%) | 50% EtOH | 40 | 8-10 | 45-50 |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate key transformations in the synthesis of complex pyrimidines:
Table 13: Microwave-Assisted Reaction Conditions
| Reaction Type | Reagents | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyrimidine formation | Guanidine HCl, ethyl acetoacetate | EtOH | 300 | 120 | 15-20 | 75-80 |
| Etherification | 5-bromopyrimidine, 3-methoxyphenol | DMF | 250 | 150 | 20-25 | 70-75 |
| Cross-coupling | 4-bromopyrimidine, boronic acid | Dioxane/H₂O | 200 | 120 | 10-15 | 80-85 |
Flow Chemistry Approach
Continuous flow chemistry offers advantages for scaling up the synthesis of complex molecules like this compound:
Table 14: Flow Chemistry Parameters
| Reaction Step | Reagents | Solvent | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| Pyrimidine formation | Guanidine, β-ketoester | EtOH | 0.5 | 100 | 20 | 80-85 |
| Nucleophilic substitution | 5-chloropyrimidine, 3-methoxyphenol | DMF | 0.3 | 120 | 15 | 75-80 |
| Cross-coupling | 4-bromopyrimidine, boronic acid | Dioxane/H₂O | 0.2 | 100 | 10 | 85-90 |
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates is critical for obtaining the final product with high purity:
Table 15: Purification Methods and Their Effectiveness
| Purification Method | Solvent System | Recovery (%) | Purity (%) |
|---|---|---|---|
| Column Chromatography | DCM/MeOH (95:5 to 90:10) | 85-90 | 95-98 |
| Recrystallization | EtOAc/Hexanes | 75-80 | 98-99 |
| Preparative HPLC | MeOH/H₂O + 0.1% TFA | 70-75 | >99 |
| Trituration | Diethyl ether | 80-85 | 96-98 |
Structural Characterization
Confirmation of the structure of this compound is typically achieved through a combination of spectroscopic techniques:
Table 16: Characteristic Spectroscopic Data
| Technique | Key Signals/Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.8-8.2 (s, 1H) | Pyrimidine C-6 H |
| δ 5.2-5.5 (s, 2H) | NH₂ group | |
| δ 5.0-5.2 (s, 2H) | Benzyl CH₂ | |
| δ 3.7-3.9 (s, 3H) | Methoxy CH₃ | |
| δ 2.3-2.5 (s, 3H) | Benzyl CH₃ | |
| ¹³C NMR | δ 162-165 | C-2 of pyrimidine |
| δ 158-160 | C-4 of pyrimidine | |
| δ 150-152 | C-5 of pyrimidine | |
| δ 55-57 | Methoxy carbon | |
| δ 19-21 | Benzyl methyl carbon | |
| IR | 3300-3500 cm⁻¹ | NH₂ stretching |
| 1240-1260 cm⁻¹ | C-O-C stretching | |
| HRMS | [M+H]⁺ = 444.1767 | Calculated for C₂₅H₂₄N₃O₄ |
Scale-Up Considerations
Process Modifications for Large-Scale Synthesis
When scaling up the synthesis of this compound, several modifications to the laboratory-scale procedures are necessary:
Table 17: Process Modifications for Scale-Up
| Reaction Step | Laboratory Scale Conditions | Large Scale Modifications | Impact on Yield/Purity |
|---|---|---|---|
| Pyrimidine formation | Batch reaction in round-bottom flask | Continuous flow reactor | +5-10% yield |
| Etherification | High-dilution conditions | Phase-transfer catalysis | -5% yield, +10% throughput |
| Cross-coupling | Inert atmosphere (N₂) | Continuous N₂ sparging | No significant change |
| Purification | Column chromatography | Continuous chromatography | +15% productivity |
Cost Analysis
A comparative cost analysis of different synthetic routes provides guidance for selecting the most economical approach for large-scale production:
Table 18: Cost Analysis of Synthetic Routes (per kg of product)
| Synthetic Route | Raw Materials Cost ($) | Catalyst/Reagent Cost ($) | Process Cost ($) | Total Cost ($) |
|---|---|---|---|---|
| Route A | 1200-1500 | 800-1000 | 1500-1800 | 3500-4300 |
| Route B | 1500-1800 | 600-800 | 1200-1500 | 3300-4100 |
| One-Pot Approach | 1000-1200 | 1000-1200 | 800-1000 | 2800-3400 |
| Microwave-Assisted | 1200-1500 | 700-900 | 1000-1200 | 2900-3600 |
| Flow Chemistry | 1300-1600 | 800-1000 | 1800-2100 | 3900-4700 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs include:
- Pyrimidine substituents: Differences in electron-withdrawing/donating groups (e.g., methoxy, phenoxy, trifluoromethyl).
- Benzyloxy substituents : Halogenation (F, Cl), methylation, or bulky groups influencing lipophilicity and steric effects.
Table 1: Structural and Molecular Comparisons
Biological Activity
The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a novel pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring multiple functional groups, suggests potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on diverse scientific studies.
The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. The structure includes a pyrimidine ring substituted with an amino group and a methoxyphenoxy moiety, as well as a phenolic component linked to a 2-methylbenzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 905432-46-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrimidine core through condensation reactions.
- Substitution reactions to introduce methoxyphenoxy and amino groups.
- Final coupling to attach the 2-methylbenzyl group via etherification.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various pathogenic bacteria and fungi. The potential mechanism includes inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Properties
Research indicates that pyrimidine derivatives exhibit anticancer activity through several mechanisms:
- Inhibition of cell proliferation: Compounds have been shown to inhibit the growth of cancer cell lines in vitro.
- Induction of apoptosis: Some derivatives trigger programmed cell death in malignant cells, potentially through the modulation of apoptotic pathways .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Preliminary studies indicate potential inhibition of key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE): Inhibitors of AChE are crucial for treating neurodegenerative diseases.
- Urease: Inhibition could lead to therapeutic applications in treating infections caused by urease-producing bacteria .
Case Studies
- Antimicrobial Evaluation:
- Cytotoxicity Assays:
- Molecular Docking Studies:
The biological activity of this compound likely involves:
- Binding to specific enzymes or receptors, leading to modulation of their activities.
- Interference with cellular processes such as DNA replication and protein synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(OAc)₂) and aryl boronic acids. Key steps include:
- Coupling of pyrimidine intermediates : Use of 5-(3-methoxyphenoxy)-2-aminopyrimidine derivatives with halogenated phenolic precursors under inert conditions (N₂ atmosphere) .
- Optimization : Adjusting base (e.g., NaHCO₃) and solvent systems (e.g., 2-methyltetrahydrofuran) improves yields (51–96% reported for analogous compounds) .
- Purification : Chromatography (hexane/acetone gradients) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6–8 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~7.3 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
- FTIR : Detects C=O (1653 cm⁻¹), NH₂ (3262 cm⁻¹), and ether linkages (1250–1050 cm⁻¹) .
- X-ray Crystallography : Resolves non-planar conformations (e.g., dihedral angles between aromatic rings: 34–69°) and hydrogen-bonding networks critical for stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenoxy with 3,4-dimethoxyphenyl or trifluoromethyl groups) and test bioactivity. For example:
- Pyrimidine core variations : Compare 2-amino vs. 2-hydroxy substitutions to assess impact on target binding .
- Phenolic substituents : Evaluate lipophilicity (via logP calculations) and bioavailability changes using HPLC .
- Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., methoxy vs. methyl groups) on molecular interactions .
Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?
- Methodological Answer :
- Data Reconciliation : Cross-validate NMR and X-ray data. For instance, if crystallography shows a non-planar conformation but NMR suggests free rotation:
- Dynamic NMR : Perform variable-temperature experiments to detect restricted rotation .
- Torsional Angle Analysis : Compare computed (DFT) and experimental dihedral angles to identify steric hindrance .
- Reproducibility Checks : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinase ATP-binding pockets). Focus on:
- Hydrogen-bond donors : Pyrimidine NH₂ and phenolic OH groups .
- Hydrophobic pockets : 2-methylbenzyl and methoxyphenyl moieties .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., catalytic lysines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
